molecular formula C19H21N3O4S2 B2641427 methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886954-97-8

methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2641427
CAS No.: 886954-97-8
M. Wt: 419.51
InChI Key: UCJGVSURIBQWIE-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyridine core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester.

    Introduction of the Benzamido Group: This step involves the acylation of the thienopyridine core with 2-(ethylthio)benzoyl chloride under basic conditions.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl or ester groups, potentially converting them to amines or alcohols, respectively.

    Substitution: The aromatic benzamido group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The thienopyridine core is known for its biological activity. Compounds with this core structure have been studied for their potential as enzyme inhibitors, particularly in the context of anti-inflammatory and anticancer research.

Medicine

Due to its structural similarity to known bioactive molecules, methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate may have potential as a lead compound in drug discovery. It could be explored for its efficacy in treating various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with a thienopyridine core can interact with enzymes or receptors, inhibiting their activity. The benzamido and carbamoyl groups may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Clopidogrel: A well-known thienopyridine derivative used as an antiplatelet drug.

    Ticlopidine: Another thienopyridine with antiplatelet activity.

    Prasugrel: A more potent thienopyridine antiplatelet agent.

Uniqueness

Methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other thienopyridine derivatives. The presence of the ethylthio group, in particular, could influence its pharmacokinetic properties and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 3-carbamoyl-2-[(2-ethylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-3-27-13-7-5-4-6-12(13)17(24)21-18-15(16(20)23)11-8-9-22(19(25)26-2)10-14(11)28-18/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJGVSURIBQWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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